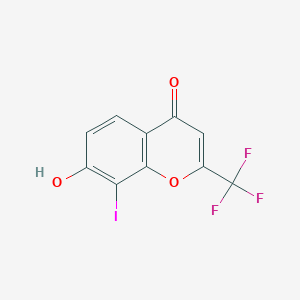

7-羟基-8-碘-2-(三氟甲基)香豆素-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Chemical Reactions Analysis

Coumarins have been intensively screened for different biological properties . In recent years, there has been a considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .科学研究应用

合成和表征

- 7-羟基-8-碘-2-(三氟甲基)香豆素-4-酮作为各种有机化合物合成中的前体。例如,Olomola和Mphahlele(2020)在合成8-羧基取代的2-(三氟甲基)-4H-呋喃[2,3-h]香豆素-4-酮和噻吩安吉光素衍生物时使用了它,这些化合物通过核磁共振、红外光谱、质谱和单晶X射线结构进行表征(Olomola & Mphahlele, 2020)。

催化应用

- 在催化中,7-羟基-8-碘-2-(三氟甲基)香豆素-4-酮参与了用于合成华法林及其类似物的迈克尔加成反应。Alonzi等人(2014)在新型聚苯乙烯支持的TBD催化剂的背景下探讨了这一点(Alonzi et al., 2014)。

有机合成和转化

- Song等人(2008)描述了这种化合物在有机合成中的应用,特别是在2-(三氟甲基)-3,4,7,8-四氢-2H-香豆素-5(6H)-酮衍生物的一锅法合成和它们的进一步转化中,突出了它在有机化学中的多功能性(Song et al., 2008)。

生物筛选

- 这种化合物还在生物筛选中找到应用。Khan等人(2003)合成了7-羟基-4-甲基-2H-香豆素-2-酮和7-羟基-4,5-二甲基-2H-香豆素-2-酮的衍生物,这些衍生物在结构上类似于7-羟基-8-碘-2-(三氟甲基)香豆素-4-酮,用于探索选定的生物活性(Khan et al., 2003)。

荧光和金属相互作用研究

- Gülcan等人(2022)研究了与7-羟基-8-碘-2-(三氟甲基)香豆素-4-酮衍生物相关的荧光探针,展示了它们在分析、环境和药物化学中的潜力(Gülcan等人,2022)。

抗高脂血症潜力

- Prasetyastuti等人(2021)研究了该化合物对高脂血症大鼠的动脉粥样硬化指数和与Nrf2和GPx相关的基因表达的影响,表明其作为抗高脂血症药物的潜力(Prasetyastuti et al., 2021)。

属性

IUPAC Name |

7-hydroxy-8-iodo-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3IO3/c11-10(12,13)7-3-6(16)4-1-2-5(15)8(14)9(4)17-7/h1-3,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOPXVDSTDTVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=C(O2)C(F)(F)F)I)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2448916.png)

![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)